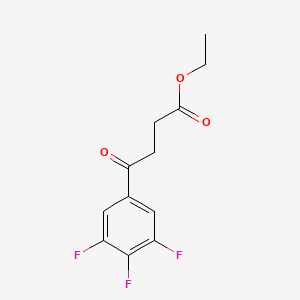

4-oxo-4-(3,4,5-trifluorofenil)butanoato de etilo

Descripción general

Descripción

Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate (EOPB) is a synthetic compound that has been studied extensively for its potential applications in the field of science and medicine. It is a highly potent compound with a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied as a potential therapeutic agent for a number of diseases, including cancer, arthritis, and infectious diseases. EOPB has also been investigated for its potential use in laboratory experiments, as it can be used to induce a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Cristalografía

El compuesto ha sido estudiado en el campo de la cristalografía . La estructura cristalina de un compuesto similar, el 2,3,5-trifluoro-4-(4-oxo-3,4-dihidropiridin-1(2H)-il)benzoato de etilo, ha sido analizada y publicada . Esta investigación puede proporcionar información valiosa sobre las propiedades estructurales del “4-oxo-4-(3,4,5-trifluorofenil)butanoato de etilo”.

Actividad Antitumoral

El compuesto tiene posibles aplicaciones en la investigación del cáncer. Compuestos similares, como los 3-metil-4-oxo-3,4-dihidroimidazo[5,1-d][1,2,3,5]tetrazina-8-carboxilatos y -carboxamidas, han sido sintetizados y evaluados por su inhibición del crecimiento en líneas celulares de tumores sólidos humanos y leucemia HL-60 . Esto sugiere que el “this compound” también podría tener actividad antitumoral potencial.

Actividad Antiproliferativa

El compuesto exhibe efectos antiproliferativos significativos contra ciertas líneas celulares . Esta propiedad podría ser útil en el desarrollo de nuevos tratamientos para enfermedades caracterizadas por proliferación celular anormal.

Actividad Antiviral

Compuestos con estructuras similares han mostrado actividad antiviral contra el virus de la enfermedad de Newcastle . Esto sugiere que el “this compound” podría potencialmente usarse en el desarrollo de nuevos medicamentos antivirales.

Métodos de Síntesis

El compuesto se puede sintetizar utilizando varios métodos. Por ejemplo, se puede cultivar mediante el método de difusión de vapor . Comprender estos métodos de síntesis puede ayudar en la producción a gran escala del compuesto para fines de investigación o terapéuticos.

Solubilidad

El compuesto exhibe una solubilidad en agua considerablemente mejorada . Esta propiedad es crucial para su uso potencial en sistemas de administración de fármacos.

Análisis Bioquímico

Biochemical Properties

Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as dehydrogenases and transferases. The trifluorophenyl group can enhance the compound’s binding affinity to these enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to conformational changes that affect their activity. For instance, Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. In some cases, high doses of Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can result in toxic or adverse effects, such as cell death or tissue damage. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research .

Metabolic Pathways

Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by dehydrogenases and transferases, leading to the formation of intermediate metabolites. These metabolic pathways can influence the overall activity and effects of Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate in biological systems. Additionally, the presence of the trifluorophenyl group can affect the compound’s metabolic stability and rate of degradation .

Transport and Distribution

The transport and distribution of Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound can impact its activity and effects on cellular function .

Subcellular Localization

Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can localize to specific subcellular compartments, such as the cytoplasm, nucleus, or mitochondria. The subcellular localization of this compound can be influenced by targeting signals or post-translational modifications that direct it to specific organelles. The activity and function of Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can vary depending on its localization within the cell. For example, its interaction with nuclear proteins can affect gene expression, while its presence in the mitochondria can influence cellular metabolism .

Propiedades

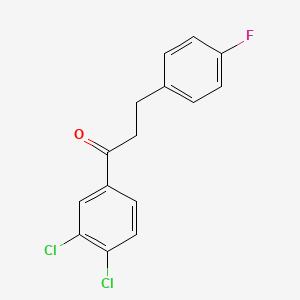

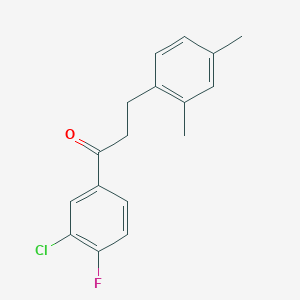

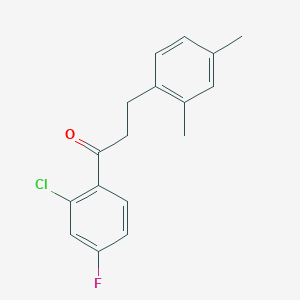

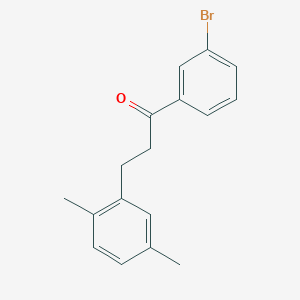

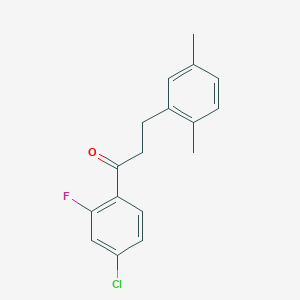

IUPAC Name |

ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-2-18-11(17)4-3-10(16)7-5-8(13)12(15)9(14)6-7/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHQXXBFZFLIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645589 | |

| Record name | Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-49-3 | |

| Record name | Ethyl 3,4,5-trifluoro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.